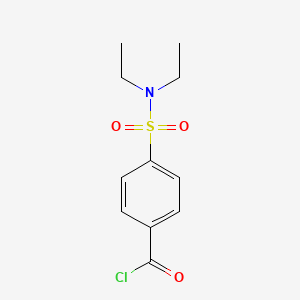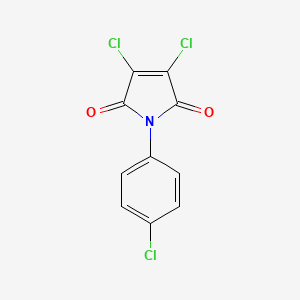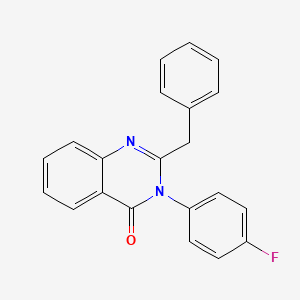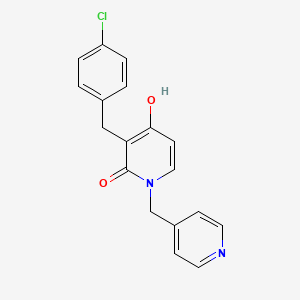![molecular formula C7H11ClO3 B3032693 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane CAS No. 3660-10-4](/img/structure/B3032693.png)
2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves introducing a chloromethyl group onto a 1,4,6-trioxaspiro[4.4]nonane scaffold. Various synthetic routes have been explored, including cyclization reactions, ring-opening reactions, and functional group transformations. Researchers have investigated both natural and synthetic sources to access this intriguing spiro compound .
5.
Wissenschaftliche Forschungsanwendungen
1. Polymerization Behavior
2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane demonstrates unique behavior in polymerization reactions. Research indicates that this compound undergoes cationic polymerization, forming various types of polymers. For instance, it has been shown to undergo a reaction with polar reagents, leading to preferred protonation of one of the oxygen atoms and subsequent addition of the counterion to the α-carbon atom of the tetrahydrofuran ring (Zhidkova, Kobryanskii, & Turovskaya, 1986). Additionally, the ring-opening transfer polymerization of spiro ortho esters (SOE) initiated by carbon black was investigated, indicating that the presence of channel black containing a carboxyl group initiated the ring-opening transfer polymerization of SOE at 50-70°C (Tsubokawa, Ohshima, Sone, & Endo, 1987).
2. Copolymerization and Polymer Properties
This compound has also been used in copolymerization studies. For example, it was copolymerized with 1,4,6-trioxaspiro[4.6]undecane, suggesting a structure for the copolymers as poly(cyclic orthoester) formed via single ring opening of the ether rings (Chikaoka, Takata, & Endo, 1991). The selective single ring-opening polymerization of spiroorthoesters with aluminum (III) acetylacetonate further highlights the compound's utility in producing specific polymer structures (Chikaoka, Takata, & Endo, 1990).
3. Polymerization Kinetics and Mechanisms
The kinetics and mechanisms of polymerization involving 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane have been a subject of interest. Studies have investigated the abnormal decrease in polymerization rate with conversion, proposing mechanisms involving deactivation of active centers by the polymer (Trathnigg & Hippmann, 1981). Moreover, the cationic polymerization of this compound with various initiators revealed a variety of orthoester bonds in the polymer formed, suggesting a complex polymerization mechanism (Matyjaszewski, 1984).
4. Application in Synthesis and Structure Analysis
The synthesis and structure analysis of compounds related to 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane have been explored. For example, the synthesis and structure of 8-Methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane was studied, providing insight into the stereochemistry of related spiro compounds (Zaitseva, Tyurina, Suikov, Bogza, & Kobzev, 2002).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1,4,6-trioxaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-4-6-5-10-7(11-6)2-1-3-9-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLKVYWEDNQMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(OC1)OCC(O2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512750 | |
| Record name | 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane | |
CAS RN |
3660-10-4 | |
| Record name | 2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)


![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)

![4,5-Dihydrobenzo[b]oxepin-2(3H)-one](/img/structure/B3032625.png)
![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032628.png)

